molecular formula C9H11NO3 B3075245 3-amino-5-ethoxybenzoic acid CAS No. 102872-30-0

3-amino-5-ethoxybenzoic acid

Cat. No.: B3075245
CAS No.: 102872-30-0
M. Wt: 181.19 g/mol
InChI Key: XZWJCPGVGKCUCL-UHFFFAOYSA-N
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Description

3-Amino-5-ethoxybenzoic acid is a substituted benzoic acid derivative featuring an amino group (-NH₂) at the 3-position and an ethoxy group (-OCH₂CH₃) at the 5-position of the aromatic ring. This compound is structurally significant due to its dual functionalization, which enables diverse reactivity in pharmaceutical and materials chemistry.

Properties

IUPAC Name

3-amino-5-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5H,2,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWJCPGVGKCUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-ethoxybenzoic acid can be achieved through several methods. One common approach involves the nitration of 5-ethoxybenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be performed using catalytic hydrogenation or chemical reduction with agents such as iron and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes efficient esterification under standard conditions. In industrial synthesis, thionyl chloride (SOCl₂) is used to form the methyl ester derivative:

Reaction:
3-Amino-5-ethoxybenzoic acid + SOCl₂ → Methyl 3-amino-5-ethoxybenzoate

ParameterValueSource
SolventMethanol
Temperature60°C
Reaction Time5 hours
Yield83%

This reaction proceeds via acid chloride intermediacy, with the ester product isolated after base extraction and solvent removal .

Salt Formation

The compound forms stable salts through acid-base interactions, enhancing solubility for biological applications:

Example:
this compound + NaOH → Sodium 3-amino-5-ethoxybenzoate

Adjusting pH to 4–9 in aqueous solutions facilitates selective precipitation or dissolution during purification .

Amino Group Reactivity

The aromatic amine participates in diazotization and acylation:

  • Diazotization: Forms diazonium salts at 0–5°C with nitrous acid (HNO₂), enabling coupling reactions or Sandmeyer substitutions (e.g., Br, I introduction) .

  • Acylation: Reacts with acetyl chloride or anhydrides to yield acetamide derivatives, protecting the amine during synthetic sequences .

Ethoxy Group Reactivity

The ethoxy substituent resists nucleophilic substitution under mild conditions but undergoes cleavage via strong acids (e.g., HBr/HOAc) to form phenolic derivatives .

Comparative Reactivity of Analogues

The ethoxy group’s steric and electronic effects distinguish it from related compounds:

CompoundKey ReactionYieldSelectivity
3-Amino-5-methoxybenzoic acidMethoxy cleavage with HI72%Moderate
3-Amino-5-hydroxybenzoic acidDirect bromination at ortho position65%High
This compoundEsterification with SOCl₂/MeOH83%High

Data synthesized from .

Scientific Research Applications

3-amino-5-ethoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-5-ethoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-amino-5-ethoxybenzoic acid and its analogs, based on similarity scores, substituent groups, and physicochemical properties derived from the evidence:

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score Solubility/Stability
This compound Not explicitly provided C₉H₁₁NO₃ -NH₂ (3), -OCH₂CH₃ (5), -COOH (1) Reference compound Moderate solubility in polar solvents (inferred from analogs)
Ethyl 4-amino-3-methylbenzoate 65399-05-5 C₁₀H₁₃NO₂ -NH₂ (4), -CH₃ (3), -COOCH₂CH₃ (1) 0.92 () Higher lipophilicity due to ester group
3-Amino-5-hydroxybenzoic acid 76045-71-1 C₇H₇NO₃ -NH₂ (3), -OH (5), -COOH (1) 0.93 () Higher aqueous solubility due to -OH
3-Ethoxy-5-methoxybenzoic acid 62502-03-8 C₁₀H₁₂O₄ -OCH₃ (5), -OCH₂CH₃ (3), -COOH (1) N/A () Enhanced stability under acidic conditions
3-Amino-5-ethoxycarbonylphenylboronic acid Not provided C₁₀H₁₂BNO₄ -NH₂ (3), -B(OH)₂ (phenyl), -COOCH₂CH₃ (5) N/A () Reactivity in Suzuki-Miyaura coupling

Key Findings:

  • Functional Group Impact: Replacing the hydroxyl (-OH) group in 3-amino-5-hydroxybenzoic acid with an ethoxy (-OCH₂CH₃) group (as in this compound) reduces polarity, which may enhance membrane permeability in drug delivery applications .
  • Ester vs. Carboxylic Acid: Ethyl 4-amino-3-methylbenzoate () exhibits higher lipophilicity than this compound due to its ester moiety, making it more suitable for hydrophobic environments .

Biological Activity

3-Amino-5-ethoxybenzoic acid is a derivative of benzoic acid that has garnered attention for its potential biological activities. This compound, with its unique structural features, has been studied for various pharmacological effects, including antimicrobial, antiproliferative, and enzyme-inhibitory activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features an amino group and an ethoxy group attached to a benzoic acid backbone. The positioning of these functional groups is critical for its biological activity, influencing interactions with various molecular targets.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
E. coli1510
S. aureus1210
C. albicans1010

Antiproliferative Activity

The antiproliferative effects of this compound were evaluated in various cancer cell lines. The compound was found to induce apoptosis in cancer cells, likely through the activation of caspases.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)25Caspase activation
HeLa (Cervical)30Cell cycle arrest
A549 (Lung)20Apoptotic pathway

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Protein Interaction : The amino group may facilitate hydrogen bonding with target proteins, enhancing binding affinity.
  • Enzyme Modulation : Studies suggest that this compound can modulate the activity of enzymes involved in metabolic pathways, such as cathepsins B and L, which play roles in protein degradation and apoptosis .

Case Studies and Research Findings

  • In Vitro Studies : A study involving human foreskin fibroblasts showed that this compound significantly activated cathepsins B and L at concentrations as low as 1 µg/mL without cytotoxic effects . This suggests its potential use in therapeutic applications targeting protein degradation pathways.
  • In Vivo Evaluations : Animal studies have indicated that administration of this compound can lead to reduced tumor growth in xenograft models, supporting its role as a potential anticancer agent.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-amino-5-ethoxybenzoic acid to improve yield and purity?

  • Methodological Answer : Focus on regioselective functionalization of the benzoic acid backbone. For example, introduce the ethoxy group via nucleophilic substitution on a halogenated precursor under controlled alkaline conditions (e.g., KOH/ethanol). Monitor reaction progress using HPLC to ensure minimal byproduct formation. Purify via recrystallization in ethanol-water mixtures, leveraging solubility differences .

Q. What are the key solubility parameters for this compound in common solvents, and how do they influence experimental design?

  • Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, DMF) is higher due to hydrogen bonding with the amino and carboxylic acid groups. For aqueous solubility, adjust pH to deprotonate the carboxylic acid (pKa ~2–3). Use co-solvents like methanol or acetone for reactions requiring organic-aqueous interfaces .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : Confirm substitution patterns via 1^1H-NMR (ethoxy group protons at δ 1.3–1.5 ppm, triplet) and 13^{13}C-NMR (carboxylic acid carbon at δ 170–175 ppm).
  • IR : Identify amine (N–H stretch ~3350 cm1^{-1}) and carboxylic acid (O–H stretch ~2500–3000 cm1^{-1}) functional groups.
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (expected [M+H]+^+ at m/z 210.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Cross-validate using X-ray crystallography to confirm crystal packing effects on NMR shifts. For ambiguous IR peaks, employ computational modeling (DFT calculations) to predict vibrational frequencies. Compare experimental and simulated spectra to identify artifacts .

Q. What strategies mitigate interference from the ethoxy group in metal-binding studies involving this compound?

  • Methodological Answer : Use competitive binding assays with EDTA to distinguish between carboxylate- and amine-metal interactions. Modify the ethoxy group via hydrolysis (e.g., HI/acetic acid) to a hydroxyl group, enabling comparative studies on binding affinity .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodological Answer : Perform molecular docking studies with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock Vina. Parameterize the ethoxy group’s steric and electronic effects to refine binding energy predictions. Validate with in vitro enzyme inhibition assays .

Q. What are the challenges in synthesizing stable derivatives of this compound for pharmacological studies?

  • Methodological Answer : Protect the amine group with Boc or Fmoc during derivatization to prevent side reactions. Optimize coupling reagents (e.g., EDC/HOBt) for amide bond formation. Assess stability under physiological pH using accelerated degradation studies (40°C, 75% RH) .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on the thermal stability of this compound?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under inert (N2_2) and oxidative (air) atmospheres to isolate decomposition pathways. Correlate with DSC to identify melting points and phase transitions. Discrepancies may arise from impurities or polymorphic forms .

Q. What statistical approaches are recommended for dose-response studies involving this compound in cell-based assays?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC50_{50}/IC50_{50} values. Normalize data to controls and apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Account for solvent cytotoxicity via parallel vehicle-treated groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-amino-5-ethoxybenzoic acid
Reactant of Route 2
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